3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that features a piperidine ring, a phenylethene sulfonyl group, and a tetrahydroquinazoline-2,4-dione moiety. This compound is of interest due to its potential biological and pharmaceutical applications.
Properties
IUPAC Name |
3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c25-20-18-8-4-5-9-19(18)22-21(26)24(20)17-10-13-23(14-11-17)29(27,28)15-12-16-6-2-1-3-7-16/h1-3,6-7,12,15,17-19H,4-5,8-11,13-14H2,(H,22,26)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIRFBXFQKOLCZ-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C(=O)N2)C3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)C(=O)N(C(=O)N2)C3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. Key reaction conditions include the use of strong bases or acids, depending on the specific steps involved, and careful temperature control to avoid unwanted side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors capable of maintaining precise conditions. The use of continuous flow chemistry could be employed to enhance efficiency and scalability. Purification steps would be crucial to ensure the final product's purity, likely involving techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenylethene sulfonyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: : The piperidine ring can be reduced to form piperidine derivatives.
Substitution: : The tetrahydroquinazoline-2,4-dione core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are employed.
Major Products Formed
Oxidation: : Phenylacetic acid derivatives.
Reduction: : Piperidine derivatives.
Substitution: : Various substituted tetrahydroquinazoline-2,4-diones.
Scientific Research Applications
Cancer Treatment
The compound has been studied for its efficacy in cancer therapies. It is believed to act as an inhibitor of certain pathways involved in tumor growth. Research indicates that compounds similar to this have shown promising results in inhibiting the Hedgehog signaling pathway, which is implicated in various malignancies such as basal cell carcinoma and medulloblastoma .
Table 1: Summary of Cancer Studies Involving Similar Compounds
Neurological Disorders
Research indicates that the compound may have neuroprotective properties. It is hypothesized that it could modulate neurotransmitter levels or inhibit neuroinflammatory processes, making it a candidate for treating conditions like Alzheimer's disease or multiple sclerosis .
Inflammatory Diseases
The compound's ability to inhibit autotaxin suggests potential applications in treating inflammatory diseases such as arthritis and other autoimmune disorders. By modulating lysophosphatidic acid levels, it may help reduce inflammation and associated pain .
Table 2: Safety Profile
| Hazard Category | Description |
|---|---|
| Skin Irritation | Causes skin irritation (H315) |
| Eye Irritation | Causes serious eye irritation (H319) |
| Respiratory Irritation | May cause respiratory irritation (H335) |
Case Study 1: Inhibition of Tumor Growth
In a recent study conducted on xenograft models using similar tetrahydroquinazolines, significant tumor growth inhibition was observed when treated with the compound at varying dosages. The study concluded that compounds targeting the Hedgehog pathway could effectively manage tumor progression in vivo .
Case Study 2: Neuroprotective Effects
Another research initiative focused on the neuroprotective effects of piperidine derivatives similar to this compound. Results indicated a marked decrease in neuroinflammation markers in animal models treated with the compound, suggesting its potential use in neurodegenerative disease management .
Mechanism of Action
The mechanism by which 3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: : These compounds share the piperidine ring structure but differ in their substituents and functional groups.
Tetrahydroquinazoline derivatives: : These compounds have similar core structures but vary in their substituents and functional groups.
Uniqueness
What sets 3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione apart from similar compounds is its unique combination of structural features, which may contribute to its distinct biological and chemical properties.
Biological Activity
The compound 3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is part of a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound based on diverse sources and recent studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a tetrahydroquinazoline core with a piperidine ring and a phenylethenesulfonyl substituent, which are pivotal for its biological activity.
Antibacterial Activity
Recent studies have indicated that derivatives of quinazoline and tetrahydroquinazoline exhibit significant antibacterial properties. For instance, similar compounds have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 9 | 65 |
| Compound 15 | Escherichia coli | 15 | 75 |
| Compound with Sulfonyl Group | Candida albicans | 11 | 80 |
Studies have shown that compounds similar to This compound demonstrated potent activity against Candida albicans, surpassing conventional antibiotics like ampicillin in efficacy .
Anticancer Activity
The anticancer potential of heterocyclic compounds has been widely documented. Research indicates that derivatives containing the quinazoline core can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and disruption of cell signaling pathways.
Case Study: Anticancer Evaluation
A study evaluated the anticancer activity of several quinazoline derivatives against various cancer cell lines. The results indicated:
- Compound A : Induced apoptosis in HT-29 cells with an IC50 value of 12 µM.
- Compound B : Showed significant inhibition of A549 lung cancer cells with an IC50 value of 8 µM.
These findings suggest that the incorporation of specific functional groups in the tetrahydroquinazoline framework enhances its anticancer properties .
The biological activity observed in these compounds can be attributed to several mechanisms:
- Enzyme Inhibition : Many derivatives act as inhibitors for key enzymes involved in bacterial resistance and cancer cell proliferation.
- DNA Interaction : Some compounds have shown the ability to intercalate DNA, disrupting replication processes critical for cancer cell survival.
- Cell Signaling Pathway Modulation : By affecting pathways such as apoptosis and cell cycle regulation, these compounds can effectively reduce tumor growth.
Q & A
Q. Table 1: Key Synthesis Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Solvent | Piperidine, triethylamine | |
| Temperature | Reflux (~100–120°C) | |
| Reaction Time | 1 hour | |
| Purification Method | Flash chromatography |
What analytical techniques are recommended for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the presence of the piperidinyl, tetrahydroquinazoline, and sulfonyl groups. Assign peaks based on coupling constants and integration ratios .
- HPLC : Employ a C18 column with a buffer (15.4 g ammonium acetate in 1 L H₂O, pH 6.5 adjusted with acetic acid) and a gradient of acetonitrile for purity analysis .
- Mass Spectrometry : High-resolution MS (HRMS) in ESI+ mode to verify molecular weight and fragmentation patterns .
How should researchers design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Analog Synthesis : Modify the sulfonyl group (e.g., replace phenyl with halogens or electron-withdrawing groups) and the piperidine substituents .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays or enzymatic inhibition studies .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to active sites, correlating with experimental IC₅₀ values .
How can contradictory biological activity data across studies be resolved?
Methodological Answer:
- Assay Standardization : Ensure consistent buffer conditions (e.g., pH 6.5 ammonium acetate) and cell lines (e.g., HEK293 vs. HeLa) to minimize variability .
- Dose-Response Curves : Use at least three independent replicates with normalized controls to assess reproducibility.
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
What safety precautions are critical during handling and storage?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
- Storage : Keep the compound in a desiccator at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonyl group .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .
How can researchers evaluate the compound’s pharmacokinetic properties?
Methodological Answer:
- In Vitro ADME : Use Caco-2 cell monolayers to assess permeability and human liver microsomes for metabolic stability (CYP450 inhibition assays) .
- Plasma Protein Binding : Employ equilibrium dialysis with radiolabeled compound to determine free vs. bound fractions .
What strategies are effective for scaling up synthesis without compromising purity?
Methodological Answer:
- Catalyst Optimization : Replace triethylamine with polymer-supported bases (e.g., PS-DIPEA) for easier removal .
- Continuous Flow Reactors : Use microreactors to maintain consistent temperature and mixing during scale-up .
How can computational methods enhance understanding of the compound’s mechanism?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
